molecular formula C23H27N3O4 B6114456 1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol

1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol

Cat. No. B6114456
M. Wt: 409.5 g/mol
InChI Key: FLLXMVYNEWUHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol, also known as JNJ-31020028, is a novel and potent positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression.

Mechanism of Action

1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol acts as a positive allosteric modulator of the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By enhancing the activity of this receptor, 1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol can modulate the release of various neurotransmitters and improve the overall balance of neuronal activity in the brain.
Biochemical and Physiological Effects:
1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol has been shown to have a range of biochemical and physiological effects in animal models, including modulation of neurotransmitter release, enhancement of synaptic plasticity, and reduction of oxidative stress. These effects are thought to underlie its therapeutic potential in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol has several advantages for use in lab experiments, including its high potency and selectivity for the mGluR2 receptor, as well as its favorable pharmacokinetic properties. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several potential future directions for research on 1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol, including further investigation of its therapeutic potential in various neurological and psychiatric disorders, as well as exploration of its mechanism of action and potential side effects. In addition, there may be opportunities to develop new compounds based on the structure of 1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol that could have improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol involves several steps, including the preparation of the key intermediate compound, 1-(3-pyridinylcarbonyl)-4-piperidinone, and its subsequent conversion to the final product. The synthesis has been described in detail in several scientific publications, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety and depressive-like behaviors in animal models of these disorders. In addition, it has been suggested that 1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-[2-(3-hydroxypiperidine-1-carbonyl)phenoxy]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-18-6-4-12-26(16-18)23(29)20-7-1-2-8-21(20)30-19-9-13-25(14-10-19)22(28)17-5-3-11-24-15-17/h1-3,5,7-8,11,15,18-19,27H,4,6,9-10,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLXMVYNEWUHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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